6-(3-Aminophenyl)picolinic acid
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Overview
Description
6-(3-Aminophenyl)picolinic acid: is an organic compound with the molecular formula C12H10N2O2 . It is a derivative of picolinic acid, where an aminophenyl group is attached to the sixth position of the pyridine ring.
Mechanism of Action
Target of Action
The primary target of 6-(3-Aminophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound affects the biochemical pathways involving ZFPs. By disrupting the function of ZFPs, it impacts the processes of viral replication and packaging, as well as normal cell homeostatic functions .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions . It has been shown to be an anti-viral in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, a related compound, has a variety of neuroprotective, immunological, and anti-proliferative effects It is plausible that 6-(3-Aminophenyl)picolinic acid may have similar properties or may interact with similar enzymes, proteins, and other biomolecules
Cellular Effects
Picolinic acid has been shown to have broad-spectrum antiviral effects against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . It is possible that this compound may have similar effects on cells.
Molecular Mechanism
Picolinic acid, a related compound, acts as an anti-infective and immunomodulator through its role in zinc transport . It has been shown to be an antiviral in vitro and in vivo
Metabolic Pathways
Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway It is plausible that this compound may be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(3-Aminophenyl)picolinic acid typically involves the following steps:
Nitration of Picolinic Acid: The starting material, picolinic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-(3-Aminophenyl)picolinic acid can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or catalyst.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Amides or alkylated derivatives.
Scientific Research Applications
Chemistry:
6-(3-Aminophenyl)picolinic acid is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine:
In biological research, this compound is investigated for its potential as a therapeutic agent. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Industry:
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Comparison with Similar Compounds
Picolinic Acid: A simpler derivative with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the third position.
Isonicotinic Acid: An isomer with the carboxylic acid group at the fourth position.
Uniqueness:
6-(3-Aminophenyl)picolinic acid is unique due to the presence of the aminophenyl group, which imparts additional reactivity and binding capabilities compared to its simpler analogs. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-(3-aminophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPZUWSRWDJQDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611257 |
Source
|
Record name | 6-(3-Aminophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-21-6 |
Source
|
Record name | 6-(3-Aminophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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